2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique structure, which includes a benzothiophene ring substituted with a hydroxy group and an acetonitrile group.
Preparation Methods
The synthesis of 2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the nitrile group can yield an amine .
Scientific Research Applications
2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme inhibition and receptor binding. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile can be compared with other similar compounds, such as 2-arylbenzofuran flavonoids and other benzothiophene derivatives. These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
List of Similar Compounds::Properties
Molecular Formula |
C10H7NOS |
---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
2-(5-hydroxy-1-benzothiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C10H7NOS/c11-4-3-9-6-7-5-8(12)1-2-10(7)13-9/h1-2,5-6,12H,3H2 |
InChI Key |
XNAOEHYVGXCOJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(S2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.